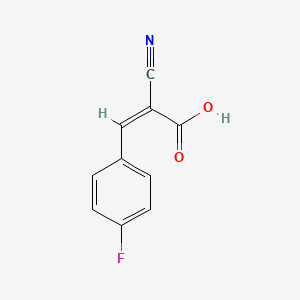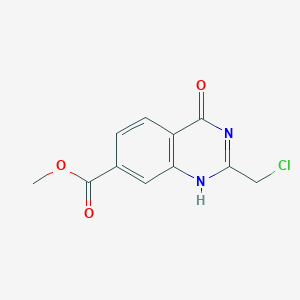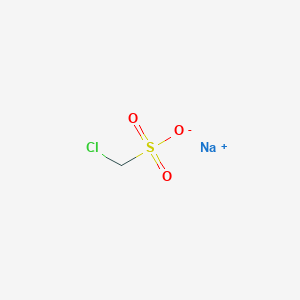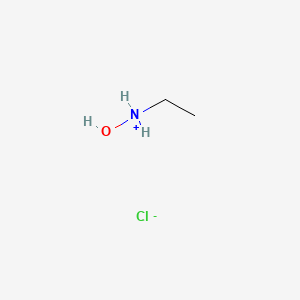
sodium;prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C₃H₂O₂.Na and a molecular weight of 92.03 g/mol . Sodium Propiolate is an organic sodium salt and is commonly used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium Propiolate can be synthesized through the reaction of propiolic acid with sodium hydroxide. The reaction typically involves the following steps:
- Dissolving propiolic acid in water.
- Adding sodium hydroxide to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of Sodium Propiolate and water.
Industrial Production Methods
In industrial settings, Sodium Propiolate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves:
- Continuous mixing of propiolic acid and sodium hydroxide in a reactor.
- Maintaining the reaction temperature and pH to optimize the conversion rate.
- Purifying the resulting Sodium Propiolate through filtration and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Sodium Propiolate undergoes various chemical reactions, including:
Oxidation: Sodium Propiolate can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form sodium acrylate.
Substitution: Sodium Propiolate can participate in substitution reactions where the propiolate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and aldehydes.
Reduction: Sodium acrylate is a major product.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Sodium Propiolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Sodium Propiolate is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Sodium Propiolate is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable compounds.
Mecanismo De Acción
The mechanism by which Sodium Propiolate exerts its effects involves its ability to participate in various chemical reactions. It acts as a nucleophile in substitution reactions and can undergo oxidation and reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Sodium Propiolate can be compared with other similar compounds such as:
Sodium Acrylate: Similar in structure but differs in reactivity and applications.
Sodium Methacrylate: Another related compound with distinct properties and uses.
Sodium Crotonate: Shares some chemical properties but has different industrial applications.
Sodium Propiolate is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various fields of research and industry.
Propiedades
IUPAC Name |
sodium;prop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRCRDPVJBKL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777472.png)






![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B7777497.png)






